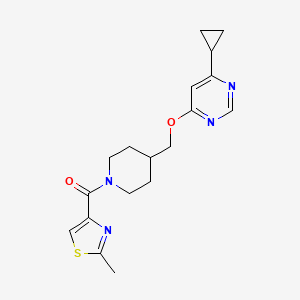
(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule with potential therapeutic applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups, including:
- Piperidine ring : Known for its role in various pharmacological activities.
- Cyclopropylpyrimidine moiety : Imparts specific biological interactions.
- Thiazole group : Often associated with antimicrobial and anticancer properties.
The molecular formula is C18H23N5O2 with a molecular weight of approximately 341.415 g/mol .
Biological Activity
Research indicates that compounds similar to this one exhibit a variety of biological activities, including:
- Anticancer properties : Compounds with similar structures have shown efficacy in inhibiting tumor growth.
- Antimicrobial effects : The thiazole component is linked to activity against various bacterial strains.
- Enzyme inhibition : Potential as inhibitors for enzymes such as acetylcholinesterase and urease .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells; potential for chemotherapy adjunct. |
| Antimicrobial | Effective against bacteria like Salmonella typhi and Bacillus subtilis. |
| Enzyme Inhibition | Strong inhibitors of acetylcholinesterase and urease; implications for neurodegenerative diseases and urea cycle disorders. |
The mechanism through which this compound exerts its effects is likely multifaceted:
- Target Interaction : The compound may bind to specific receptors or enzymes, altering their activity.
- Signal Transduction Pathways : It may influence pathways critical for cell survival and proliferation, particularly in cancer cells.
- Structure-Activity Relationships (SAR) : Studies suggest that modifications in the structure can significantly impact biological efficacy, guiding further drug development .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of structurally similar compounds, revealing that derivatives with the piperidine core exhibited significant cytotoxicity against various cancer cell lines. The presence of the pyrimidine ring enhanced this effect, suggesting a synergistic interaction .
Case Study 2: Antimicrobial Activity
In another investigation, several derivatives were screened for their antimicrobial properties. The results indicated that compounds featuring the thiazole moiety displayed moderate to strong activity against Salmonella typhi, highlighting the importance of this functional group in enhancing antibacterial efficacy .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common methods include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the cyclopropyl and thiazole groups via nucleophilic substitutions or coupling reactions.
- Final modifications to ensure desired biological activity .
Eigenschaften
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12-21-16(10-25-12)18(23)22-6-4-13(5-7-22)9-24-17-8-15(14-2-3-14)19-11-20-17/h8,10-11,13-14H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFCOVZLJLQMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













